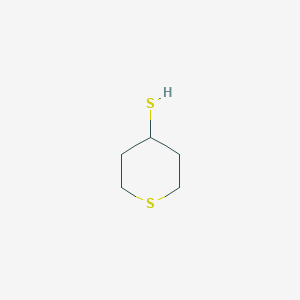
Thiane-4-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiane-4-thiol, also known as tetrahydro-2H-thiopyran-4-yl hydrosulfide, is a sulfur-containing heterocyclic compound . It has a molecular weight of 134.27 and its IUPAC name is tetrahydro-2H-thiopyran-4-yl hydrosulfide .
Molecular Structure Analysis
The InChI code for Thiane-4-thiol is 1S/C5H10S2/c6-5-1-3-7-4-2-5/h5-6H,1-4H2 . This indicates that the compound has a molecular structure consisting of 5 carbon atoms, 10 hydrogen atoms, and 2 sulfur atoms .
Chemical Reactions Analysis
Thiol-based compounds like Thiane-4-thiol can undergo a variety of chemical reactions. For instance, thiol–X reactions are a class of robust conjugation reactions between thiols and thiol-conjugate adducts to form carbon sulfur bonds . These reactions have been demonstrated in a broad range of implementations, from bioconjugations to polymer synthesis .
Physical And Chemical Properties Analysis
Thiane-4-thiol has a molecular weight of 134.27 . The physical and mechanical properties of thiol–ene networks, which Thiane-4-thiol could potentially form part of, can be adjusted by altering the functionality and stiffness of the secondary thiols . Compared to the traditional acrylate system with a shrinkage of 13.9%, the secondary thiol–ene systems exhibited a lower shrinkage of 7.6% .
Applications De Recherche Scientifique
Chemical Synthesis
Thiane-4-thiol plays a crucial role in chemical synthesis, particularly in thiol-ene reactions . These reactions are highly efficient and can occur under benign conditions, making them suitable for synthesizing a wide range of organic compounds. The thiol-ene reaction is a radical-mediated process that allows for the addition of thiols to alkenes, resulting in the formation of thioether products. This reaction is valuable for creating complex molecules with precision and has applications in pharmaceuticals, agrochemicals, and materials science.
Materials Science
In materials science, Thiane-4-thiol is used in the development of polythiols . Polythiols have significant industrial applications, particularly in the production of coatings, adhesives, and sealants. The thiol-epoxy and thiol-isocyanate reactions involving Thiane-4-thiol lead to materials with enhanced properties such as durability, chemical resistance, and thermal stability.
Biological Systems
Thiane-4-thiol finds applications in biological systems due to its ability to form disulfide bonds . These bonds are essential for the structural integrity of proteins and play a pivotal role in the stabilization of their three-dimensional structures. Additionally, Thiane-4-thiol can participate in redox reactions within cells, acting as a reducing agent and contributing to the antioxidant defense mechanisms.
Coordination Chemistry
In coordination chemistry, Thiane-4-thiol is used to synthesize ligands that can bind to metal ions . These thiol-containing ligands are important for creating metal complexes with specific properties and reactivities. Such complexes have applications in catalysis, environmental remediation, and the development of new materials.
Bioinorganic Chemistry
Thiane-4-thiol’s ability to bind metals also extends to bioinorganic chemistry, where it is used to study metalloproteins and enzymes . Understanding the interaction between thiols and metal ions in biological contexts is crucial for elucidating the mechanisms of metalloenzymes and developing therapeutic agents.
Sensing and Detection
Thiane-4-thiol is employed in the development of sensors for the detection of various analytes . Its reactivity with specific substances makes it an ideal candidate for use in chemical sensors and biosensors. These sensors can detect the presence of metals, toxins, and other important biological and environmental markers.
Orientations Futures
Thiol-based compounds like Thiane-4-thiol have potential for multifaceted applications, ranging from catalysis, sensing, and conductivity, to adsorption . Thiol and thioether-based metal–organic frameworks (MOFs) show great potential for the fabrication of 3D optical devices with high resolution . Future research could focus on expanding the thiol–X library of conjugation strategies towards the development of novel materials systems .
Mécanisme D'action
Target of Action
Thiane-4-thiol is a thiol-trapping compound . Thiol-trapping compounds are known to interact with thiol groups in proteins, which can be critical for their bioactivity . The primary targets of Thiane-4-thiol are likely to be proteins with exposed thiol groups .
Mode of Action
Thiane-4-thiol, as a thiol-trapping compound, interacts with its targets through a thiol-mediated mechanism . This involves the formation of a carbon-sulfur bond, which is thermodynamically driven by the difference in energy between an S–H and a C–H bond . The rate of the backward reaction can vary dramatically, depending on mesomeric effects, strain, and steric considerations . As a result, a pulsed, transient binding reminiscent of a non-covalent interaction can take place .
Biochemical Pathways
Thiol-trapping compounds are known to influence a variety of biochemical pathways due to their interaction with thiol groups in proteins . These proteins can be involved in various cellular processes, and the modification of their thiol groups can lead to changes in these processes .
Result of Action
The molecular and cellular effects of Thiane-4-thiol’s action would depend on the specific proteins it interacts with. By trapping thiol groups, Thiane-4-thiol could potentially alter the function of these proteins, leading to changes at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of Thiane-4-thiol can be influenced by various environmental factors. For instance, the concentration of thiol groups in the cellular environment can affect the compound’s ability to trap these groups . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and activity.
Propriétés
IUPAC Name |
thiane-4-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10S2/c6-5-1-3-7-4-2-5/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSQBVMOHKFSLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiane-4-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



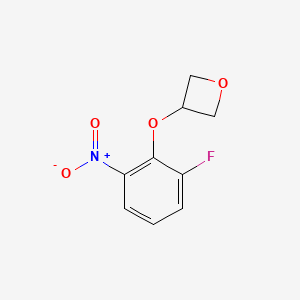
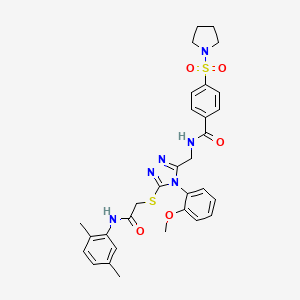

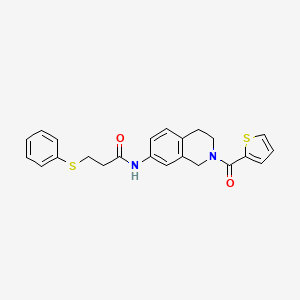
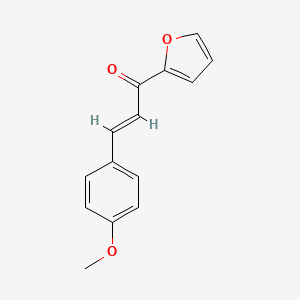
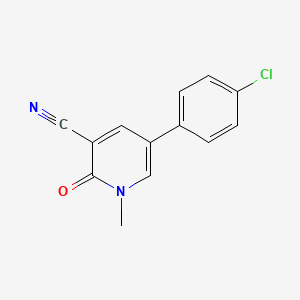
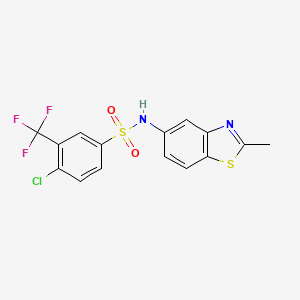
![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(pyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B2951797.png)


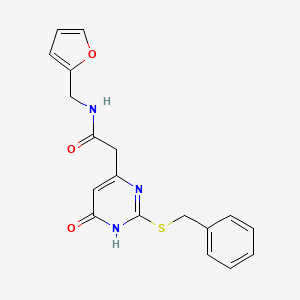
![2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-((4-(4-phenylpiperazine-1-carbonyl)cyclohexyl)methyl)quinazolin-4(3H)-one](/img/structure/B2951809.png)